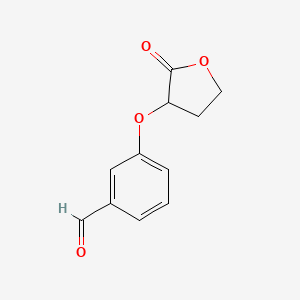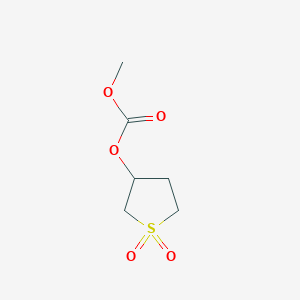![molecular formula C29H23NO6 B12220622 3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12220622.png)
3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxo, and benzamide groups.
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chromenyl group: This step may involve the use of cyclopentadiene derivatives and subsequent oxidation.
Attachment of the benzamide group: This can be done through amide bond formation reactions using reagents like carbodiimides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert oxo groups to hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions.
Scientific Research Applications
3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar compounds to 3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide include other benzamide derivatives and chromenyl-containing molecules. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. For example:
3,4-dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide: This compound has a similar benzamide core but different substituents.
2,3-dimethoxybenzoic acid derivatives: These compounds share the dimethoxybenzene moiety but have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C29H23NO6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C29H23NO6/c1-33-23-11-10-18(14-25(23)34-2)29(32)30-27-19-8-3-4-9-22(19)36-28(27)21-15-26(31)35-24-13-17-7-5-6-16(17)12-20(21)24/h3-4,8-15H,5-7H2,1-2H3,(H,30,32) |
InChI Key |
KSFNTBHOERHTRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C6CCCC6=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(2,2-Dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12220550.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12220560.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12220566.png)

![3-Fluoro-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide](/img/structure/B12220579.png)
![5-[(1,3-Dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12220584.png)
![Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-](/img/structure/B12220595.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12220597.png)
![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B12220599.png)
![7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride](/img/structure/B12220608.png)
![[(1-sec-butyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12220621.png)
